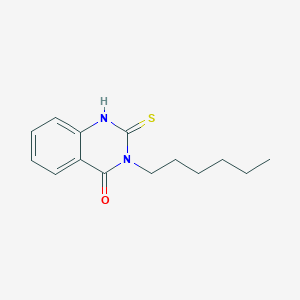

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-hexyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-2-3-4-7-10-16-13(17)11-8-5-6-9-12(11)15-14(16)18/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZRCLMFQJSTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-component reactions. One common method is the one-pot three-component condensation of isatoic anhydride, aldehydes, and primary amines or ammonium acetate. This reaction is catalyzed by l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel, which acts as a green, non-toxic, and reusable catalyst . The reaction is carried out in water at 80°C, making it environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The use of water as a solvent addresses several concerns of green chemistry, such as easy availability, safe handling, simple workups, and cost-effectiveness for both small and bulk-scale processes . The catalyst used in this method can be recovered and reused, further enhancing the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro derivatives.

Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the quinazolinone core .

Scientific Research Applications

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in developing new therapeutic agents.

Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

- 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: The hexyl chain may improve lipid solubility compared to shorter alkyl or aromatic groups. No cytotoxic or enzymatic inhibition data are reported .

- 3-Phenyl Derivatives: 3-Phenyl-2-[(E)-2-phenylethenyl]quinazolin-4-one: Exhibits COX-2 inhibitory activity (47.1% at 20 μM) when para-sulfonamide groups are present on the phenyl ring .

Halogenated and Electron-Withdrawing Groups

- 3-(2-Chlorophenyl)-2-sulfanylquinazolin-4(3H)-one : The 2-chlorophenyl group may enhance binding affinity via hydrophobic or electronic effects, though biological data are unavailable .

- 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one : Contains a chloro-methylphenyl group, but activity remains uncharacterized .

Morpholine and Cyclohexenyl Substituents

- No activity data are reported .

- 3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylquinazolin-4-one : Methoxy and cyclohexenyl groups may influence stereoelectronic properties, but pharmacological effects are unstudied .

Physicochemical Properties

- Melting Points: 4l (3,4-dimethoxyphenethyl derivative): 228–230°C .

- Solubility : Aryl derivatives with polar groups (e.g., sulfonamides) show moderate aqueous solubility, while alkylated compounds like the hexyl derivative are likely more lipophilic .

Biological Activity

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by a hexyl group and a sulfanyl group, contributes to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research sources.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

The compound also demonstrates antifungal properties. In a study assessing its effectiveness against common fungal pathogens, it was found to inhibit growth significantly:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

These findings indicate that this compound may be useful in treating fungal infections.

Antitumor Activity

The antitumor potential of this compound has been investigated in several cancer cell lines. The compound was noted to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of specific oncogenic pathways.

Case Study: In Vitro Cancer Cell Line Testing

In a study involving various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an antitumor agent.

The mechanism of action of this compound involves interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity related to growth factor signaling pathways.

- Covalent Bond Formation : The sulfanyl group allows for the formation of covalent bonds with target proteins, enhancing biological activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds within the quinazolinone family:

| Compound | Antibacterial Activity | Antitumor Activity | Antifungal Activity |

|---|---|---|---|

| 2-Mercaptoquinazolinone | Moderate | High | Low |

| 3-Hexyl-2-mercaptoquinazolinone | High | Moderate | Moderate |

This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its robust antibacterial and antifungal properties.

Q & A

Q. What are the established synthetic routes for 3-hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step pathways starting with anthranilic acid and hexyl isothiocyanate. Key steps include:

Cyclization : Formation of the quinazolinone core under reflux in ethanol with anhydrous K₂CO₃ .

Thiolation : Introduction of the sulfanyl group via nucleophilic substitution.

- Optimization : Adjusting solvent polarity (e.g., DMF for better solubility), temperature (60–80°C), and catalyst loading (e.g., graphene oxide nanosheets for milder conditions) improves yields (58–72%) .

- Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C-NMR :

- Thione tautomer confirmation : A singlet at δ ~13.00 ppm (N–H) and a downfield carbon signal at ~176.5 ppm (C=S) .

- Hexyl chain protons: Multiplet signals at δ 0.8–1.5 ppm (CH₂ and CH₃ groups) .

- IR : Absorbance at 1200–1300 cm⁻¹ (C=S stretch) and 1690 cm⁻¹ (lactam C=O) .

- HR-MS : Molecular ion peak [M+H]⁺ matching theoretical mass (±0.001 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives, such as this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., Hep-G2, HeLa) to distinguish cytotoxic vs. cytostatic effects .

- Target Identification : Use crystallography (e.g., PDB: 4PJQ) to study binding interactions with proteins like tankyrase, which is implicated in cancer .

- Mechanistic Studies : Compare results from apoptosis assays (Annexin V/PI staining) and ROS generation assays to clarify conflicting cytotoxicity reports .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like PARP1 (PDB: 3L3M). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antimicrobial activity (MIC values) to optimize side chains .

- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to assess selectivity .

Q. What experimental approaches validate the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

- Variable Temperature NMR : Track chemical shift changes in DMSO-d₆ at 25–80°C to observe thione ↔ thiol tautomerism .

- UV-Vis Spectroscopy : Monitor absorbance at 254 nm in 0.1 M HCl to quantify tautomer ratios .

- X-ray Crystallography : Resolve solid-state structure (e.g., SHELXL refinement) to confirm dominant tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.